molecular formula C14H9F3N2O3 B5508954 4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)nicotinic acid

4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)nicotinic acid

Cat. No. B5508954
M. Wt: 310.23 g/mol
InChI Key: QZEHURLOFLEITK-UHFFFAOYSA-N
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Description

"4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)nicotinic acid" is a compound with significant interest in various chemical and pharmaceutical research areas due to its unique structural and functional properties.

Synthesis Analysis

A practical synthesis route for related compounds involves lithiation, carboxylation, and subsequent reactions yielding products with desired functional groups. For instance, a synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid demonstrates the use of lithiated intermediates followed by CO2 quenching and palladium-catalyzed coupling reactions (Li et al., 2010).

Molecular Structure Analysis

Research on similar nicotinic acid derivatives includes studies on crystal structures and molecular conformations, which are crucial for understanding the compound's reactivity and interactions. For example, the crystal structure of certain nicotinic acid complexes reveals specific coordination patterns and hydrogen bonding arrangements (Goher et al., 2003).

Chemical Reactions and Properties

Compounds like "this compound" participate in various chemical reactions, forming complex structures with distinct properties. For example, the interaction with metal ions to form complexes has been studied for its influence on catalytic and biological activities (Xanthopoulou et al., 2006).

Physical Properties Analysis

The physical properties, such as crystallization behavior and phase transitions of nicotinic acid derivatives, are influenced by their molecular structure. Polymorphism, a property exhibited by such compounds, can significantly affect their physical characteristics and stability (Long et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the functional groups and molecular geometry of the compound. Studies on derivatives of nicotinic acid indicate that substituents and structural modifications can drastically alter chemical behavior, offering insights into designing compounds with tailored properties (Kiss et al., 2008).

Scientific Research Applications

Hepatic Toxicity and Metabolic Function

Nicotinic acid, a derivative of vitamin B3, plays a crucial role in metabolism as a precursor for nicotinamide adenine dinucleotide (NAD). It has been explored for its therapeutic potential in treating conditions like schizophrenia without evident toxicity. However, its precursor has been associated with liver function abnormalities when used in large doses, highlighting the significance of understanding its metabolic effects and potential hepatic toxicity (Winter & Boyer, 1973).

Lipid Regulation and Cardiovascular Health

Studies have demonstrated the efficacy of nicotinic acid in regulating serum lipid levels, offering potential benefits in managing hyperlipidemia. Its impact on fasting serum lipid levels across various types of hyperlipoproteinemia has shown promising lipid-lowering responses, notably in patients with Type V and Type III hyperlipoproteinemia, suggesting its applicability in cardiovascular health management (Carlson & Oro, 1973).

Flushing Mitigation in Dyslipidemia Treatment

Nicotinic acid's use is often limited by the flushing it induces, mediated primarily by prostaglandin D2. Research into the prostaglandin D2 receptor 1 antagonist laropiprant combined with extended-release niacin has shown effectiveness in reducing this side effect without altering the lipid-modifying benefits of niacin, thus improving patient compliance in dyslipidemia treatments (Paolini et al., 2008).

NAD+ Metabolism and Bioavailability

Nicotinic acid and its derivatives have been explored for their role in enhancing NAD+ metabolism, crucial for cellular energy and repair mechanisms. Research on nicotinamide riboside, a form of vitamin B3, highlights its superior pharmacokinetics compared to nicotinic acid in elevating hepatic NAD+ levels, pointing towards its potential in therapeutic applications aimed at boosting cellular metabolism and combating age-related decline (Trammell et al., 2016).

Atherosclerosis and Vascular Function

The therapeutic application of high-dose nicotinic acid in cardiovascular disease management, particularly in conjunction with statin therapy, has been assessed through its effects on atherosclerosis progression and vascular function. Studies utilizing magnetic resonance imaging have revealed that nicotinic acid can significantly reduce carotid wall area, suggesting a potential role in atherosclerosis treatment strategies (Lee et al., 2009).

properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]carbamoyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O3/c15-14(16,17)8-2-1-3-9(6-8)19-12(20)10-4-5-18-7-11(10)13(21)22/h1-7H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEHURLOFLEITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=NC=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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